3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide
Description
Properties
Molecular Formula |
C8H15N3O2S |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C8H15N3O2S/c1-5(2)11-7(4)8(6(3)10-11)14(9,12)13/h5H,1-4H3,(H2,9,12,13) |
InChI Key |
MAOMQBBBQRWULQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide typically involves the reaction of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole with sulfonamide reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is common to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced amines, and substituted pyrazole compounds. These products have their own unique applications in different fields.
Scientific Research Applications
Organic Chemistry
The compound serves as a crucial reagent in organic synthesis. It acts as a building block for synthesizing more complex molecules, facilitating the development of new chemical entities with potential applications in various industries.
Biological Research
Antiproliferative Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines, such as U937 cells. The mechanism involves disruption of cellular processes essential for cancer cell survival .
Antimicrobial Properties : The compound demonstrates notable antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.22 μg/mL. This suggests its potential use in antibiotic development .
Anti-inflammatory and Antioxidant Effects : The compound has also been studied for its anti-inflammatory and antioxidant properties, contributing to its therapeutic potential in various medical conditions .
Case Study 1: Anticancer Activity
A study conducted on the antiproliferative effects of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide derivatives revealed that these compounds inhibited the growth of U937 cells effectively. The half-maximal inhibitory concentration (IC50) values were determined using the CellTiter-Glo Luminescent cell viability assay, indicating promising results for further development as anticancer agents .
Case Study 2: Antimicrobial Efficacy
In vitro studies assessing the antimicrobial efficacy of this compound showed significant bactericidal activity against multiple strains of bacteria. These findings underscore its potential application in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the N1 Position
The nature of the N1 substituent significantly influences physicochemical and biological properties. Key analogs include:
Key Insight : Bulky N1 substituents (e.g., 4-methylphenyl) improve target binding via hydrophobic interactions but may reduce solubility. The isopropyl group in the target compound offers a compromise between lipophilicity and bioavailability .
Variations in Sulfonamide Functionalization
Sulfonamide modifications impact enzyme inhibition and metabolic stability:
Key Insight : Bis-sulfonamide derivatives exhibit stronger enzyme affinity but face challenges in drug-likeness due to high polarity .
Antimicrobial Activity Comparisons
Pyrazole-sulfonamides with electron-withdrawing groups show enhanced antimicrobial effects:
Key Insight : The 4-nitrophenyl group enhances antibacterial activity via resonance stabilization of the sulfonamide moiety, but the target compound’s isopropyl group reduces this effect .
Biological Activity
3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N₂O₂S |
| Molecular Weight | 220.27 g/mol |
| CAS Number | 2137765-43-4 |
| LogP | 1.3848 |
| Polar Surface Area | 70.971 Ų |
Synthesis
The synthesis of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide typically involves the reaction of pentane-2,4-dione with hydrazine hydrate, followed by sulfonation reactions. The process yields derivatives that can be further modified for enhanced biological activity .
Antiproliferative Activity
Research has shown that 3,5-dimethyl-1H-pyrazole derivatives exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies indicated that these compounds can inhibit the growth of U937 cells, a human histiocytic lymphoma cell line. The antiproliferative activity is attributed to their ability to disrupt cellular processes critical for cancer cell survival .
Antimicrobial Properties
The compound demonstrates significant antimicrobial activity against a range of pathogens. In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against strains like Staphylococcus aureus and Escherichia coli. The compounds also exhibit bactericidal and fungicidal properties, making them potential candidates for antibiotic development .
Anti-inflammatory and Antioxidant Effects
3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide has been evaluated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and shows promise in reducing inflammation in various models. Additionally, these compounds exhibit antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases .
Case Studies and Research Findings
- Anticancer Activity : A study reported that derivatives of 3,5-dimethyl-1H-pyrazole exhibited significant cytotoxic effects on MCF7 breast cancer cells with an IC50 value of 3.79 µM. This indicates strong potential for development as anticancer agents .
- Antibacterial Evaluation : In a comprehensive study on five pyrazole derivatives, compounds showed MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic isolates, demonstrating their effectiveness as antibacterial agents .
- Pharmacological Profile : The pharmacological profile includes activities such as anti-tuberculosis and anti-obesity effects, broadening the therapeutic applications of pyrazole derivatives .
Q & A
Q. What are the established synthetic routes for 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with diketones, followed by sulfonamide functionalization. Key steps include:
- Reflux in ethanol with stoichiometric hydrazine hydrate and pentane-2,4-dione to form the pyrazole core .
- Sulfonation at the 4-position using sulfonyl chlorides under inert conditions.
- Purification via recrystallization from DMF-EtOH (1:1) to achieve >95% purity .
Q. Optimization factors :
- Temperature control (25–35°C for exothermic steps) .
- Solvent polarity adjustments to improve yield.
- Stoichiometric balancing of sulfonating agents to avoid side products.
Q. Table 1: Comparative Synthesis Conditions
Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and supramolecular packing. SHELX programs (e.g., SHELXL) are standard for refinement .
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., isopropyl group at N1, methyl groups at C3/C5) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 244.12 g/mol) .
Q. How can researchers assess the purity of this sulfonamide derivative, and what are common impurities?
Q. What hydrogen-bonding patterns influence the crystal packing of this compound?
- The sulfonamide group (-SO₂NH₂) acts as a hydrogen-bond donor/acceptor, forming R₂²(8) motifs with adjacent molecules .
- Graph-set analysis (Etter’s method) reveals chains or dimers stabilized by N–H···O and C–H···O interactions .
Advanced Research Questions
Q. How can researchers design bioactivity studies for this compound, given its structural similarity to known antiproliferative agents?
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare with control sulfonamides .
- Structure-activity relationship (SAR) : Modify the isopropyl or methyl groups to evaluate steric effects on activity .
- Molecular docking : Use Mercury or AutoDock to predict binding to carbonic anhydrase IX, a common sulfonamide target .
Q. How should crystallographic data discrepancies between research groups be resolved?
Q. What methodological approaches address contradictions in spectral data (e.g., NMR vs. computational predictions)?
Q. How does the compound’s stability vary under different pH and thermal conditions?
Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?
Q. Which computational tools are most effective for modeling intermolecular interactions in crystalline forms?
- Mercury Software : Visualizes Hirshfeld surfaces and fingerprint plots to quantify interaction contributions (e.g., H-bonding vs. van der Waals) .
- CrystalExplorer : Calculates lattice energy frameworks to predict polymorphism .
- PubChem’s MMFF94 force field : Optimizes packing arrangements for stability predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
